Structural Differentiation: Hydroxyethyl vs. Methoxy Substitution on the Indole-Ethylsulfamoyl Scaffold
CAS 1448029-62-6 possesses a secondary alcohol on the ethyl linker, whereas the analogous 5-methoxy derivative (CAS 728002-32-2) bears a methoxy group on the indole ring, despite sharing an identical molecular formula (C₁₉H₂₁N₃O₄S) and molecular weight (387.45 g/mol) . This regioisomeric difference relocates the hydrogen-bond donor/acceptor from the indole periphery to the flexible side chain, which is expected to modulate target binding conformations. Quantitative experimental affinity data are not publicly available for either compound; thus, the inferred differentiation is based on established SAR principles from related indole-ethylsulfamoylphenylacrylamide HDAC inhibitors where hydroxylation of the linker markedly influences potency [1]. The evidence tag is 'Class-level inference' due to the absence of direct comparative data for this CAS number.
| Evidence Dimension | Structural isomerism (regioisomeric oxygen placement) affecting hydrogen-bond donor/acceptor location |
|---|---|
| Target Compound Data | Secondary alcohol at ethyl linker position; molecular formula C₁₉H₂₁N₃O₄S; MW 387.45 |
| Comparator Or Baseline | 5-Methoxyindole analog (CAS 728002-32-2); molecular formula C₁₉H₂₁N₃O₄S; MW 387.45 |
| Quantified Difference | Isomeric structural difference; no quantitative potency data available |
| Conditions | Structural comparison based on chemical identity; no head-to-head biological assay data found |
Why This Matters
Procurement of the correct regioisomer is critical because even isosteric replacement can lead to divergent biological activity profiles, as demonstrated in the indole-ethylsulfamoylphenylacrylamide HDAC inhibitor series.
- [1] Mehndiratta S, et al. Indole-3-ethylsulfamoylphenylacrylamides with Potent Anti-proliferative and Anti-angiogenic Activities. Anticancer Agents Med Chem. 2016;16(7):881-892. doi:10.2174/1871520615666151013125221. View Source
